molecular formula C14H19N3O2S B7700456 N-(tert-butyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide

N-(tert-butyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide

Cat. No. B7700456
M. Wt: 293.39 g/mol
InChI Key: VULUOBQVZRTPBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound that has been synthesized for its potential applications in scientific research. This compound belongs to the class of oxadiazoles, which have been studied extensively for their biological activities.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood. However, it is believed that this compound exerts its biological activities by interacting with certain cellular targets, such as enzymes and receptors. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of certain bacterial and fungal strains. It has also been shown to inhibit the proliferation of certain cancer cell lines. In addition, this compound has been shown to reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

N-(tert-butyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has several advantages for lab experiments. This compound is relatively easy to synthesize and purify, making it readily available for research purposes. In addition, this compound has been shown to have a wide range of biological activities, making it a versatile tool for studying various cellular processes.
However, there are also some limitations associated with the use of this compound in lab experiments. For example, this compound may have off-target effects, which can complicate data interpretation. In addition, this compound may have limited solubility in certain solvents, which can affect its bioavailability.

Future Directions

There are several future directions for research on N-(tert-butyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide. One possible direction is to further elucidate the mechanism of action of this compound. This can help identify its cellular targets and provide insights into its biological activities.
Another possible direction is to explore the potential applications of this compound in various fields, such as medicine and biotechnology. For example, this compound may have potential applications as a therapeutic agent for treating certain diseases, such as cancer and infectious diseases.
Lastly, future research can focus on developing new derivatives of this compound with improved properties, such as increased solubility and bioavailability. This can help overcome some of the limitations associated with the use of this compound in lab experiments.

Synthesis Methods

The synthesis of N-(tert-butyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of tert-butyl 4-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylate with thiophene-2-carboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction yields the desired product, which can be purified by column chromatography.

Scientific Research Applications

N-(tert-butyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been studied for its potential applications in scientific research. This compound has been shown to have antimicrobial, antitumor, and anti-inflammatory activities. It has also been studied for its potential as a fluorescent probe for detecting certain biomolecules, such as proteins and nucleic acids.

properties

IUPAC Name

N-tert-butyl-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S/c1-14(2,3)16-11(18)7-4-8-12-15-13(17-19-12)10-6-5-9-20-10/h5-6,9H,4,7-8H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULUOBQVZRTPBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CCCC1=NC(=NO1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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